Hbv-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-34 is a potent inhibitor of Hepatitis B virus surface antigen production. It demonstrates remarkable in vitro anti-Hepatitis B virus efficacy with half-maximal effective concentration values of 0.018 micromolar for Hepatitis B virus DNA and 0.044 micromolar for Hepatitis B virus surface antigen . This compound is primarily used in research settings to investigate its potential as a therapeutic agent against Hepatitis B virus infections.
準備方法
The synthetic routes and reaction conditions for Hbv-IN-34 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods for this compound are likely to involve large-scale synthesis techniques, but specific details are proprietary and not disclosed in public domains.
化学反応の分析
Hbv-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to maintain the integrity of the compound while achieving the desired chemical transformations . Major products formed from these reactions include derivatives of this compound that retain its inhibitory properties against Hepatitis B virus surface antigen production .
科学的研究の応用
Hbv-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and optimization of antiviral compounds. In biology, it serves as a tool to investigate the mechanisms of Hepatitis B virus replication and inhibition . In medicine, this compound is explored for its potential therapeutic applications in treating Hepatitis B virus infections . Additionally, it has industrial applications in the development of antiviral drugs and diagnostic tools for Hepatitis B virus .
作用機序
The mechanism of action of Hbv-IN-34 involves the inhibition of Hepatitis B virus surface antigen production. This compound targets specific molecular pathways involved in the replication and expression of Hepatitis B virus . By interfering with these pathways, this compound effectively reduces the levels of Hepatitis B virus DNA and surface antigen in infected cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with viral polymerase and other key proteins essential for Hepatitis B virus replication .
類似化合物との比較
Hbv-IN-34 is unique in its high potency and specificity for inhibiting Hepatitis B virus surface antigen production. Similar compounds include Hbv-IN-41 and Hbv-IN-38, which also exhibit antiviral properties against Hepatitis B virus . this compound stands out due to its lower half-maximal effective concentration values, indicating higher efficacy at lower doses . Other similar compounds include Tenofovir Disoproxil Fumarate and Telbivudine, which are used in clinical settings for treating Hepatitis B virus infections . These compounds differ in their mechanisms of action and pharmacokinetic properties, but all aim to reduce viral load and improve patient outcomes.
特性
分子式 |
C21H19F2N7 |
---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
(1R,9S)-12-[6-fluoro-4-(3-fluoroazetidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1 |
InChIキー |
TZXCPNSNEWHLJS-SUMWQHHRSA-N |
異性体SMILES |
C1C[C@@H]2C3=CN=C(N=C3C[C@H]1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
正規SMILES |
C1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。